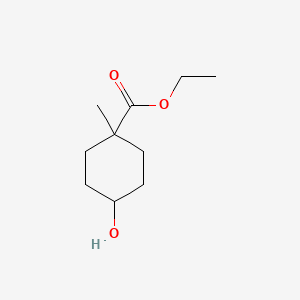

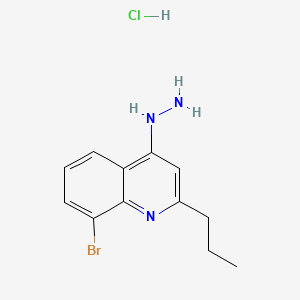

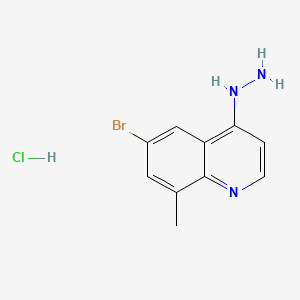

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Overview

Description

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine, also known as 1-methyl-4-piperidyl-1H-pyrazol-4-amine (MPPA) is an organic compound that has been used in a variety of scientific research applications. MPPA is a white crystalline solid that is soluble in water and alcohol. It has a molecular weight of 179.2 g/mol and a melting point of 128-130°C.

Scientific Research Applications

Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial properties . These compounds, including ones structurally similar to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, show potential in medical applications against various diseases (Titi et al., 2020).

Structural characterization studies of polymorphs of pyrazole derivatives reveal distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the chemical properties and potential applications of such compounds in material science or pharmaceuticals (Böck et al., 2020).

X-ray diffraction and DFT studies on pyrazole derivatives have contributed to a deeper understanding of the molecular structure, aiding in the development of new synthetic methods for pharmaceuticals (Szlachcic et al., 2020).

Bipyrazolic compounds have been studied for their inhibitory effect on the corrosion of metals , suggesting their potential use in industrial applications (Chetouani et al., 2005).

In the field of antibacterial drug development, oxazolidinone derivatives structurally related to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine have been synthesized for large-scale applications, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Yang et al., 2014).

Pyrazole derivatives are also being explored for their anti-tubercular properties , with some compounds showing promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZKGLWPRJOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693379 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

CAS RN |

1201935-36-5 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.